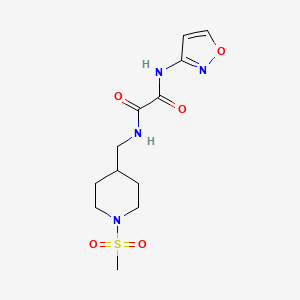
N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains an isoxazole ring and a piperidine ring, both of which are common structures in many biologically active compounds . The presence of a methylsulfonyl group and an oxalamide group suggests that this compound could have interesting chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, which are commonly used to characterize organic compounds .Aplicaciones Científicas De Investigación
Antibacterial Activity
Field
Pharmaceutical Chemistry
Application
This compound could potentially be used in the development of new antimicrobial drugs. The isoxazole ring, which is a part of the compound, has been found to exhibit antimicrobial activity .
Method of Application
The compound was synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The antibacterial evaluation was done by the agar well diffusion method .
Results
Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Drug Research and Development
Application
4-hydroxy-2-quinolones, which are structurally similar to the compound , are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Method of Application
The synthetic analogous of 4-hydroxy-2-quinolones and the synthesis of their heteroannelated derivatives have been the subject of many publications .
Results
This class of compounds has been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Antimicrobial Activity
Application
A new class of antimicrobial agents, based on thiourea and urea derivatives of 6-fluoro-3- (piperidin-4-yl)benzo [d] isoxazole were synthesized . These compounds could potentially be used in the development of new antimicrobial drugs .
Method of Application
The compounds were synthesized by adopting a simple and efficient method . The synthesized compounds were characterized by spectral data of IR, 1 H, 13 C NMR and mass spectra .
Results
A few compounds showed good antibacterial, antifungal and antioxidant activity when compared to standard drugs .
Antioxidant Activity
Application
The same class of compounds mentioned above (thiourea and urea derivatives of 6-fluoro-3- (piperidin-4-yl)benzo [d] isoxazole) also showed antioxidant activity .
Method of Application
The method of application is the same as mentioned above .
Results
Some of the synthesized compounds showed good antioxidant activity when compared to standard drugs .
Alzheimer’s Disease Treatment
Application
N-benzylpiperidinebenzisoxazole derivatives, which are structurally similar to the compound , are selective inhibitors of the enzyme acetylcholinesterase (AChE), used for the treatment of Alzheimer’s disease .
Method of Application
The method of application involves the synthesis of N-benzylpiperidinebenzisoxazole derivatives .
Results
These compounds have been found to be effective in the treatment of Alzheimer’s disease .
Antipsychotic Drugs
Application
3-(4-piperidyl)-6-fluoro-1,2-benzisoxazole, a compound structurally similar to the one , is an important intermediate for the synthesis of paliperidone . Paliperidone is the primary active metabolite of the older antipsychotic risperidone .
Method of Application
The method of application involves the synthesis of 3-(4-piperidyl)-6-fluoro-1,2-benzisoxazole .
Results
Paliperidone, synthesized from this compound, has been found to be effective as an antipsychotic drug .
Propiedades
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O5S/c1-22(19,20)16-5-2-9(3-6-16)8-13-11(17)12(18)14-10-4-7-21-15-10/h4,7,9H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBGLUNBEQTHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2719630.png)
![N-(4-chlorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2719631.png)
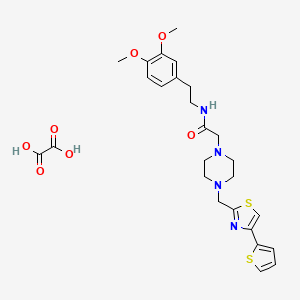
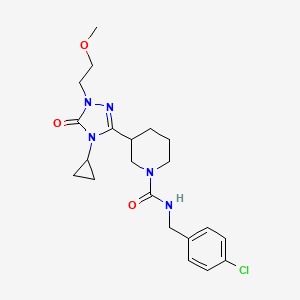
![3-[(4-Iodophenyl)sulfamoyl]benzoic acid](/img/structure/B2719635.png)
![(E)-3-(4-fluorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acrylamide](/img/structure/B2719637.png)
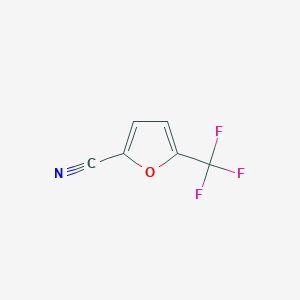

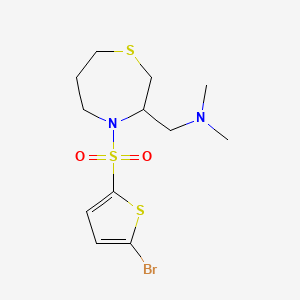
![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2719644.png)
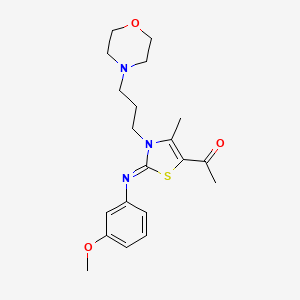
![3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-Amino-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2719648.png)
![4-[(Z)-amino(hydroxyimino)methyl]benzoic acid](/img/structure/B2719653.png)